Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate
Description
Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate is an organic compound featuring a methyl ester backbone, a hydroxyl group, and a pyrimidin-5-yl substituent. Its molecular formula is C₈H₈N₂O₃ (molecular weight: 180.16 g/mol). This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility .
Properties
IUPAC Name |
methyl 2-hydroxy-2-pyrimidin-5-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)6(10)5-2-8-4-9-3-5/h2-4,6,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQONMURQTNGONL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CN=CN=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1494496-35-3 | |
| Record name | methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate typically involves the reaction of pyrimidine derivatives with appropriate esterifying agents. One common method includes the esterification of 2-hydroxy-2-(pyrimidin-5-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Formation of 2-oxo-2-(pyrimidin-5-yl)acetate.
Reduction: Formation of 2-hydroxy-2-(pyrimidin-5-yl)ethanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving pyrimidine derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences among methyl/ethyl esters with pyrimidine-derived substituents:
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in this compound increases aqueous solubility compared to non-hydroxylated analogs like Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, which has bulky alkyl groups reducing solubility .
- Acidity: The hydroxyl group’s pKa is influenced by the pyrimidine ring’s electron-withdrawing effect, making it more acidic than aliphatic alcohols. Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate has a predicted pKa of ~3.36, comparable to phenolic compounds .
- Thermal Stability : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance .
Key Research Findings
- Synthetic Utility : Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is a critical intermediate in Proxymetacaine production, meeting stringent regulatory standards (USP, EMA) .
- Spectroscopic Differentiation : Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate’s fused-ring system shows distinct UV-Vis absorption at 270–320 nm, aiding analytical characterization .
- Safety Profile : Methyl 2-hydroxyacetate (simpler analog) has a GHS classification indicating moderate toxicity, emphasizing the need for careful handling of ester-containing compounds .
Biological Activity
Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidine compounds are known for their roles in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₇H₈N₂O₂ and is classified under pyrimidine derivatives. Its structure is characterized by a hydroxyl group and a methyl ester functionality attached to a pyrimidine ring, which contributes to its biological activities.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. This compound has been tested against various microbial strains, demonstrating varying degrees of efficacy.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Candida albicans | 64 μg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines.
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
| HCT116 (Colon Cancer) | 15.0 |
In vitro studies have indicated that this compound induces apoptosis in cancer cells through caspase activation and modulation of cell cycle progression .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response.
| Compound | COX-2 Inhibition IC₅₀ (μM) |
|---|---|
| Methyl 2-hydroxy... | 0.05 |
| Aspirin | 0.10 |
This inhibition suggests its potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various pyrimidine derivatives highlighted that this compound exhibited superior activity against Staphylococcus aureus, demonstrating its potential as an effective antibacterial agent .
- Cytotoxicity in Cancer Cells : Another investigation into the cytotoxic effects of this compound on MCF-7 cells revealed that treatment led to a significant reduction in cell viability, indicating its potential as an anticancer drug .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via aromatic nucleophilic substitution followed by hydroxydeboronation, as demonstrated in large-scale protocols . Key factors include solvent choice (e.g., acetone for reflux), stoichiometric ratios of reagents (e.g., potassium carbonate as a base), and reaction time (e.g., 10 hours for ester formation). Purification using chiral GC columns (e.g., Cyclohexyl-β or CP-Chirasil-Dex CB) enhances stereochemical purity . Yield optimization requires monitoring by TLC or HPLC to identify intermediates and byproducts.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). Chiral stationary phase GC or HPLC resolves enantiomers, with retention time comparisons against known standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical outcomes during the synthesis of this compound?
- Methodological Answer : Stereochemical inconsistencies often arise from competing reaction pathways (e.g., keto-enol tautomerism). Use chiral columns (e.g., Chiralpak IA) to separate diastereomers and quantify enantiomeric excess . Computational modeling (DFT) predicts thermodynamic favorability of specific stereoisomers, while X-ray crystallography provides definitive structural confirmation. Contradictory data from GC vs. HPLC retention times should be cross-validated using polarimetric measurements ([α]D values) .
Q. What strategies mitigate degradation or instability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% RH) reveal degradation pathways, such as ester hydrolysis or pyrimidine ring oxidation. Buffered solutions (pH 4–6) minimize hydrolysis, while inert atmospheres (N₂) prevent oxidation . Lyophilization improves long-term storage stability. Degradation products (e.g., carboxylic acid derivatives) are identified via LC-MS and quantified using impurity reference standards .
Q. How do the electronic properties of the pyrimidin-5-yl substituent influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The electron-deficient pyrimidin-5-yl ring enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., in Michael additions). Hammett substituent constants (σ) predict reactivity trends: electron-withdrawing groups on the pyrimidine increase reaction rates. Kinetic studies (e.g., UV-Vis monitoring of intermediate formation) correlate electronic effects with activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
